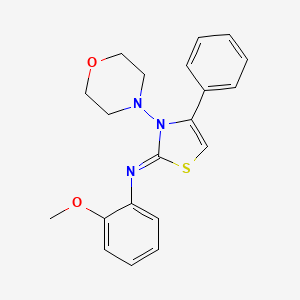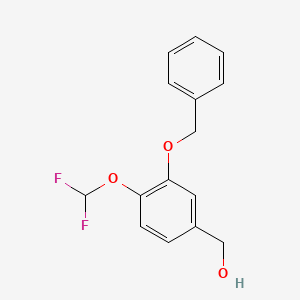![molecular formula C19H13N B14148689 3-Phenylbenzo[f]quinoline CAS No. 4067-83-8](/img/structure/B14148689.png)
3-Phenylbenzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and quinoline ring system with a phenyl group attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzo[f]quinoline typically involves multi-component reactions. One efficient method is the three-component reaction of aromatic aldehydes, naphthalen-2-amine, and phenylacetylene catalyzed by silver triflate (AgOTf) in toluene. This reaction proceeds under mild conditions and yields the desired product with high selectivity and efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but scaled up with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
3-Phenylbenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 3-Phenylbenzo[f]quinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinoline: Lacks the phenyl group at the third position.
3-Methylbenzo[f]quinoline: Has a methyl group instead of a phenyl group.
1,3-Diarylbenzo[f]quinoline: Contains additional aryl groups at the first and third positions.
Uniqueness: 3-Phenylbenzo[f]quinoline is unique due to the presence of the phenyl group at the third position, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
4067-83-8 |
|---|---|
Molekularformel |
C19H13N |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
3-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C19H13N/c1-2-7-15(8-3-1)18-13-11-17-16-9-5-4-6-14(16)10-12-19(17)20-18/h1-13H |
InChI-Schlüssel |
IKXKWZOZGSYQHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B14148615.png)
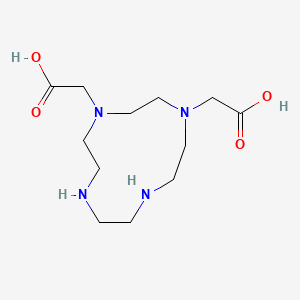

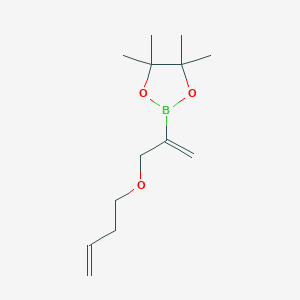

![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
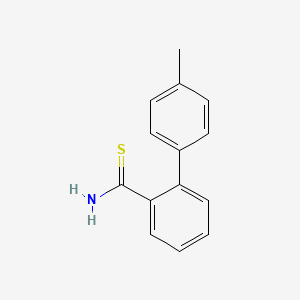
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)

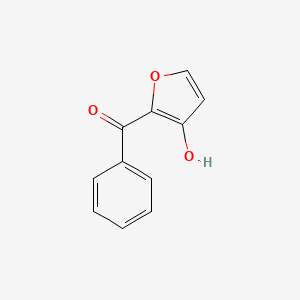
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
